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C-Peptide-d3 (Proinsulin) -

C-Peptide-d3 (Proinsulin)

Catalog Number: EVT-1499130
CAS Number:
Molecular Formula: No Data Available
Molecular Weight: 2754.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

C-Peptide-d3, also known as Proinsulin, is a crucial component in the biosynthesis of insulin, synthesized in the beta cells of the pancreatic islets. It serves as a connecting peptide between the A-chain and B-chain of insulin. Proinsulin itself is a precursor molecule that undergoes enzymatic processing to yield mature insulin, which is essential for glucose metabolism in the body. The C-peptide has garnered attention not only for its role in insulin synthesis but also for its potential biological activities and diagnostic applications in diabetes management.

Source

C-Peptide-d3 is derived from proinsulin, which is synthesized from preproinsulin in the endoplasmic reticulum of pancreatic beta cells. The proinsulin molecule consists of three segments: the A-chain, the B-chain, and the C-peptide. Upon secretion from the beta cells, proinsulin is cleaved by specific endoproteases to form insulin and C-peptide in equimolar amounts, which are stored in secretory granules until they are released into circulation .

Classification

C-Peptide-d3 belongs to the class of polypeptides and is classified as a prohormone. It is specifically categorized under peptide hormones due to its role in regulating glucose metabolism through its association with insulin.

Synthesis Analysis

Methods

The synthesis of C-Peptide-d3 involves several methodologies, primarily focusing on peptide synthesis techniques. One common approach is the azide-fragment condensation method, which allows for the sequential assembly of amino acid chains to form the desired peptide structure . This method has been successfully employed to synthesize various analogs of C-peptides across different species.

Technical Details

The synthesis process typically includes:

  1. Chain Elongation: Utilizing protected peptide hydrazides to elongate chains in solution.
  2. Purification: Following synthesis, products are purified using techniques such as gel filtration and ion-exchange chromatography.
  3. Characterization: The synthesized peptides are characterized through methods such as radioimmunoassay to confirm their identity and biological activity .
Molecular Structure Analysis

Structure

C-Peptide-d3 consists of 31 amino acids and plays a pivotal role in stabilizing the structure of proinsulin. The molecular structure features three disulfide bonds that are critical for maintaining the integrity of insulin once it is formed. The C-peptide itself exhibits a unique conformation that includes regions capable of forming beta-turns and bends, contributing to its structural stability .

Data

  • Molecular Formula: C112H179N35O46
  • Molecular Weight: Approximately 3,000 Da
  • Structural Features: Contains disulfide bonds between specific cysteine residues that facilitate proper folding during insulin biosynthesis .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving C-Peptide-d3 occur during its conversion from proinsulin to insulin:

  1. Cleavage Reactions: Endoproteases such as PC1/PC3 and PC2 cleave proinsulin at specific sites (Lys-Arg and Arg-Arg junctions) to release C-peptide from proinsulin.
  2. Disulfide Bond Formation: Following cleavage, disulfide bonds form between the A-chain and B-chain of insulin, stabilizing its structure .

Technical Details

These reactions are facilitated by enzymes that specifically recognize cleavage sites within the proinsulin molecule, ensuring efficient processing into biologically active insulin.

Mechanism of Action

Process

  1. Facilitating Insulin Assembly: The presence of C-peptide aids in the correct folding and assembly of insulin chains within the endoplasmic reticulum.
  2. Potential Biological Activity: Emerging research indicates that C-peptide may interact with cell receptors, suggesting a possible role beyond mere structural support .

Data

Studies have shown that while C-peptide does not directly influence glucose metabolism like insulin, it may have beneficial effects on endothelial function and nerve regeneration in diabetic patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder or crystalline form when isolated.
  • Solubility: Soluble in water and physiological saline.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Engages in specific interactions with receptors that may mediate its biological effects.

Relevant data indicate that C-peptide maintains stability during storage but requires careful handling to preserve its integrity for experimental applications .

Applications

C-Peptide-d3 has significant scientific uses across various fields:

  1. Diabetes Research: Used as a biomarker for assessing endogenous insulin production, particularly useful in distinguishing between type 1 and type 2 diabetes.
  2. Clinical Diagnostics: Immunoassays for measuring C-peptide levels help evaluate beta-cell function in diabetic patients.
  3. Potential Therapeutics: Investigations into its role as a bioactive molecule suggest potential therapeutic applications in treating diabetic complications .
Structural and Biosynthetic Foundations of Proinsulin and C-Peptide

Molecular Architecture of Proinsulin: A- and B-Chain Linkage via C-Peptide

Proinsulin is a single-chain polypeptide precursor that serves as the biosynthetic blueprint for insulin. Its molecular architecture comprises three distinct domains: an N-terminal insulin B-chain (30 amino acids), a central connecting peptide (C-peptide; 31 amino acids in humans), and a C-terminal insulin A-chain (21 amino acids). These domains are arranged linearly as B-chain – C-peptide – A-chain, with two pairs of basic amino acids (Arg-Arg and Lys-Arg) flanking the C-peptide. The molecule is stabilized by three evolutionarily conserved disulfide bonds: one intra-A-chain bond (CysA6–CysA11) and two interchain bonds (CysA7–CysB7 and CysA20–CysB19) that crucially position the A- and B-chains for functional maturity post-cleavage [1] [2].

The C-peptide, though historically considered biologically inert, exhibits a dynamic tertiary structure. NMR studies reveal that in aqueous environments, its C-terminal region (residues 27–31, EGSLQ) forms a type III' β-turn, while the N-terminal region (residues 2–5) adopts a type I β-turn. This structural motif, termed the "CA knuckle", is critical for potential receptor interactions. The C-terminal pentapeptide (EGSLQ) is particularly well-defined and may represent a functional domain for G-protein-coupled receptor binding [5] [9].

Table 1: Structural Domains of Human Proinsulin

DomainAmino Acid ResiduesKey Structural FeaturesFunctional Significance
B-chain1-30N-terminal α-helix, CysB7/CysB19Insulin receptor binding
C-peptide31-61Type III' β-turn (residues 27-31)Facilitation of proinsulin folding
A-chain62-86Conserved CysA6-CysA11/CysA7/CysA20 disulfidesInsulin biological activity
Dibasic SitesArg31-Arg32 (B-C junction); Lys64-Arg65 (C-A junction)Recognition motif for convertasesProteolytic cleavage targets

Biosynthetic Pathways: Preproinsulin to Proinsulin Processing

Insulin biosynthesis initiates with the translation of preproinsulin mRNA on rough endoplasmic reticulum (RER) ribosomes. The nascent polypeptide includes an N-terminal 24-residue signal peptide that directs translocation into the ER lumen. This process exhibits notable inefficiency: 5-40% of synthesized preproinsulin remains untranslocated during a 300-second pulse, requiring cytosolic chaperones (Hsp70, TRC40) and the Sec62/63 complex for post-translational rescue [3].

Upon ER entry, signal peptidase cleaves the signal peptide, yielding proinsulin. This 86-amino acid polypeptide undergoes oxidative folding within the ER, guided by protein disulfide isomerase (PDI). Folding efficiency is paramount—mispaired disulfide bonds trigger endoplasmic reticulum (ER) stress responses and can lead to beta-cell apoptosis. Crucially, the C-peptide domain acts as a molecular chaperone, facilitating correct alignment of the A- and B-chains for native disulfide bond formation. Mutations in the signal peptide (e.g., n-region, h-region, or c-region variants) disrupt translocation efficiency and are linked to monogenic diabetes (e.g., Mutant INS-gene-induced Diabetes of Youth/MIDY) [3] [6] [7].

Table 2: Key Stages in Proinsulin Biosynthesis

Processing StageLocationKey EventsMolecular Players
Preproinsulin synthesisCytosol/RERmRNA translation, SRP bindingRibosomes, Signal Recognition Particle
TranslocationER membraneSignal peptide cleavage, translocationSec61 translocon, Sec62/63, TRAP complex
Proinsulin foldingER lumenDisulfide bond formation, native structure stabilizationProtein Disulfide Isomerase (PDI), ERp57
Granule packagingGolgi apparatusConcentration, acidificationChromogranins, Carboxypeptidase E

Enzymatic Cleavage Mechanisms: Role of Prohormone Convertases (PCSK1/2)

Proinsulin-to-insulin conversion occurs within maturing secretory granules and is mediated by two calcium-dependent serine endoproteases: prohormone convertase 1/3 (PCSK1) and prohormone convertase 2 (PCSK2). These enzymes exhibit distinct cleavage specificities and pH optima:

  • PCSK1 (optimal pH 5.0–6.0) preferentially cleaves the B-chain/C-peptide junction (Arg³¹-Arg³²) in humans, generating des-31,32-split proinsulin.
  • PCSK2 (optimal pH 5.0) subsequently cleaves the C-peptide/A-chain junction (Lys⁶⁴-Arg⁶⁵), releasing C-peptide and mature insulin [4] [8] [10].

The enzymatic activity is tightly regulated by endogenous inhibitors: proSAAS for PCSK1 and 7B2 for PCSK2. 7B2 acts as a chaperone for PCSK2, preventing its aggregation in the ER and enabling its activation in acidic granules. Genetic ablation studies in mice confirm non-redundant roles:

  • Pcsk1⁻/⁻ mice exhibit hyperproinsulinemia and impaired processing of multiple hormones.
  • Pcsk2⁻/⁻ mice display chronic hypoglycemia due to glucagon deficiency [4] [8].

Pathological implications are significant:

  • Dysregulated cleavage order (e.g., A-chain cleavage first) generates des-64,65-split proinsulin, which resists complete processing.
  • PCSK1 mutations in humans (e.g., N221D, S690T, Q665E) are linked to obesity and defective prohormone processing.
  • Insulinomas secrete elevated proinsulin due to incomplete convertase activity, while type 2 diabetes shows increased circulating des-31,32-split proinsulin [1] [4] [10].

Table 3: Properties of Proinsulin-Processing Convertases

PropertyPCSK1 (PC1/3)PCSK2 (PC2)
Gene locationHuman 5q15-21Human 20p11.2
Optimal pH5.0–6.05.0
Calcium requirementHigh (mM)Low (µM)
Primary cleavage siteB-chain/C-peptide junction (Arg³¹-Arg³²)C-peptide/A-chain junction (Lys⁶⁴-Arg⁶⁵)
Endogenous inhibitorProSAAS7B2
Diabetogenic variantsrs6232 (N221D), rs6235 (S690T)Associated with type 2 diabetes in African/Japanese populations

Evolutionary Conservation of C-Peptide Across Species

The C-peptide exhibits remarkable length variability across vertebrates—ranging from 26 residues in guinea pigs to 37 in horses—while maintaining conserved structural motifs. This variation contrasts with the highly conserved insulin A- and B-chains, where specific residues are invariant:

  • Cysteine positions (A6, A7, A11, A20, B7, B19) are 100% conserved, underscoring their role in structural integrity.
  • A-chain residues A4 (Glu), A8 (His/Thr), and A9 (Ser) show species-specific variations (e.g., bovine: Ala⁸, Val¹⁰; human: Thr⁸, Ile¹⁰) with minimal functional impact [6] [7].

The C-peptide's sequence divergence reflects functional adaptations:

  • Primates and rodents retain the C-terminal pentapeptide motif (EGSLQ in humans), critical for potential receptor binding.
  • Artiodactyls (cows, sheep) exhibit shorter C-peptides (26–29 residues) with modified dibasic cleavage sites.
  • Hydrophobic residue enrichment near dibasic sites (e.g., Phe²⁵ in rats) may influence convertase accessibility [1] [6].

Evolutionary pressures have prioritized proinsulin foldability over C-peptide sequence conservation. Mutational analyses reveal that residues critical for efficient ER folding (e.g., B24 Phe, B25 Phe) are conserved, whereas C-peptide mutations are better tolerated. This dichotomy explains why mutations in insulin (e.g., B24 Ser→Phe) cause misfolding and diabetes, while C-peptide deletions may not impair secretion [3] [6].

Table 4: Comparative Proinsulin Features Across Species

SpeciesC-Peptide Length (residues)Notable A/B-Chain VariationsDibasic Cleavage Sites
Human31ThrA8, IleA10Arg³¹-Arg³², Lys⁶⁴-Arg⁶⁵
Porcine33Identical to human except ThrB30→AlaArg³³-Arg³⁴, Lys⁶⁶-Arg⁶⁷
Bovine26AlaA8, ValA10Arg³²-Arg³³, Lys⁵⁸-Arg⁵⁹
Rat (I)32AspB3, LysB29Arg³²-Arg³³, Lys⁶⁴-Arg⁶⁵
Dog30ThrB30→AlaArg³⁰-Arg³¹, Lys⁶⁰-Arg⁶¹

Properties

Product Name

C-Peptide-d3 (Proinsulin)

Molecular Formula

No Data Available

Molecular Weight

2754.84

Synonyms

C Peptide-d3; C-Peptide Insulin C-peptide-d3; NMIJ-CRM 6901a-d3; Peptide C-d3; Proinsulin Connecting Peptide-d3;

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